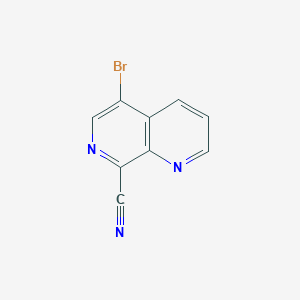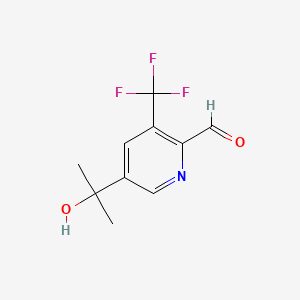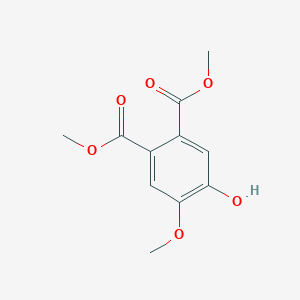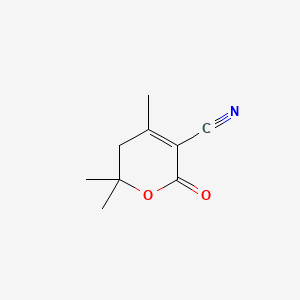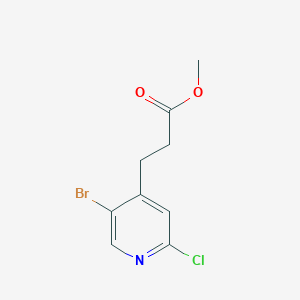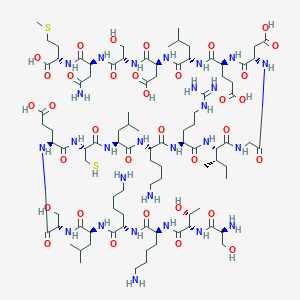
Bax BH3 peptide (55-74), wild type
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bax BH3 peptide (55-74), wild type, is a 20-amino acid peptide derived from the Bcl-2 family protein Bax. This peptide is known for its ability to induce apoptosis in various cell line models by disrupting interactions between pro-apoptotic and anti-apoptotic proteins . The sequence of this peptide is Ser-Thr-Lys-Lys-Leu-Ser-Glu-Cys-Leu-Lys-Arg-Ile-Gly-Asp-Glu-Leu-Asp-Ser-Asn-Met .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bax BH3 peptide (55-74), wild type, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bax BH3 peptide (55-74), wild type, primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used for peptide bond formation.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Oxidizing Agents: Hydrogen peroxide or DMSO can be used for disulfide bond formation.
Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are used for disulfide bond reduction.
Major Products
The major product of these reactions is the this compound, itself. Analog peptides with modified sequences can also be produced through substitution reactions .
Scientific Research Applications
Bax BH3 peptide (55-74), wild type, has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigates the mechanisms of apoptosis and protein-protein interactions within the Bcl-2 family.
Medicine: Explores potential therapeutic applications in cancer treatment by inducing apoptosis in cancer cells.
Industry: Utilized in the development of apoptosis-inducing agents and peptide-based therapeutics
Mechanism of Action
Bax BH3 peptide (55-74), wild type, exerts its effects by interacting with anti-apoptotic proteins such as Bcl-2 and Bcl-XL. This interaction disrupts the protective function of these proteins, leading to the release of cytochrome c from mitochondria and the activation of the intrinsic apoptotic pathway. The peptide promotes the oligomerization of Bax, which forms pores in the mitochondrial membrane, facilitating cytochrome c release and subsequent caspase activation .
Comparison with Similar Compounds
Similar Compounds
Bax BH3 peptide (55-74), mutant: A variant with specific amino acid substitutions.
Bcl-2 BH3 peptide: Another member of the Bcl-2 family with similar apoptotic functions.
Bcl-XL BH3 peptide: A peptide derived from the Bcl-XL protein with pro-apoptotic activity
Uniqueness
Bax BH3 peptide (55-74), wild type, is unique due to its specific sequence and ability to induce apoptosis by targeting the intrinsic pathway. Its effectiveness in disrupting Bax/Bcl-2 and Bax/Bcl-XL interactions sets it apart from other BH3 peptides .
Properties
Molecular Formula |
C93H163N27O34S2 |
|---|---|
Molecular Weight |
2267.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C93H163N27O34S2/c1-11-47(8)72(90(151)102-39-67(126)103-61(37-70(131)132)85(146)107-54(23-25-68(127)128)78(139)112-58(34-45(4)5)82(143)115-62(38-71(133)134)86(147)117-64(42-123)88(149)114-60(36-66(98)125)84(145)110-56(92(153)154)27-32-156-10)119-80(141)53(22-18-31-101-93(99)100)105-75(136)50(19-12-15-28-94)106-81(142)57(33-44(2)3)113-89(150)65(43-155)118-79(140)55(24-26-69(129)130)108-87(148)63(41-122)116-83(144)59(35-46(6)7)111-77(138)51(20-13-16-29-95)104-76(137)52(21-14-17-30-96)109-91(152)73(48(9)124)120-74(135)49(97)40-121/h44-65,72-73,121-124,155H,11-43,94-97H2,1-10H3,(H2,98,125)(H,102,151)(H,103,126)(H,104,137)(H,105,136)(H,106,142)(H,107,146)(H,108,148)(H,109,152)(H,110,145)(H,111,138)(H,112,139)(H,113,150)(H,114,149)(H,115,143)(H,116,144)(H,117,147)(H,118,140)(H,119,141)(H,120,135)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,99,100,101)/t47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,72-,73-/m0/s1 |
InChI Key |
JEUJPRDOTFWCHJ-RRRSFJALSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


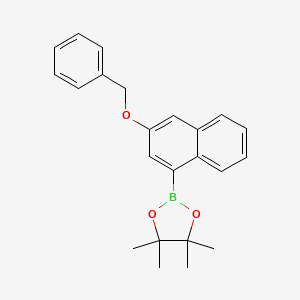

![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)

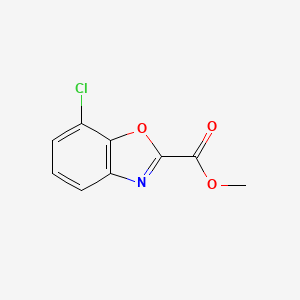
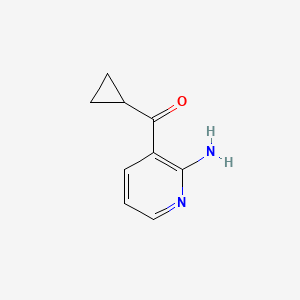

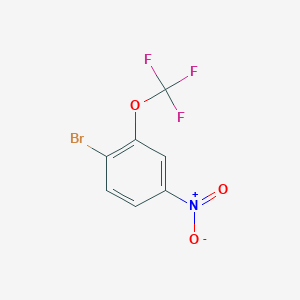
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
